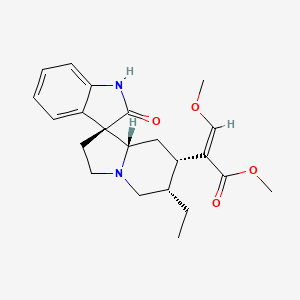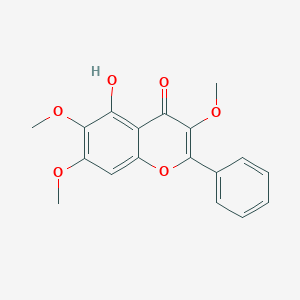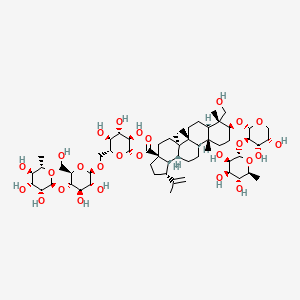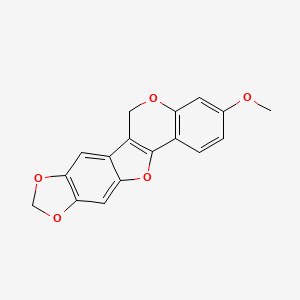
Corynoxine
Descripción general
Descripción
Corynoxine is an oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla . It has been reported to promote the clearance of α-synuclein in cell models by inducing autophagy .
Synthesis Analysis
The total synthesis of Corynoxine has been reported in the literature . The strategies for assembling the Corynoxine skeletal frameworks comprised of both the classical ABD → ABCD and ABC → ABCD approaches wherein the variously substituted piperidinone D-rings were formed via ring-closing metathesis (RCM) followed by a 1,4-addition to introduce the requisite side chain at C (15) .Chemical Reactions Analysis
Corynoxine is a natural autophagy enhancer that promotes the clearance of alpha-synuclein via the Akt/mTOR pathway .Physical And Chemical Properties Analysis
Corynoxine has a molecular weight of 384.47 and a CAS number of 6877-32-3 . It is stable if stored as directed and should be protected from light and heat .Aplicaciones Científicas De Investigación
Autophagy Enhancer
Corynoxine, a natural autophagy enhancer, promotes the clearance of Alpha-Synuclein via the Akt/mTOR pathway . It induces autophagy in different neuronal cell lines and promotes the clearance of α-syn . This property of Corynoxine could be potentially applied in the prevention or treatment of Parkinson’s disease .
Neuroprotective Agent
Corynoxine exhibits neuroprotective effects in rotenone-induced models of Parkinson’s disease by improving motor dysfunction, preventing tyrosine hydroxylase (TH)-positive neuronal loss, decreasing α-synuclein aggregates through the mechanistic target of the rapamycin (mTOR) pathway, and diminishing neuroinflammation .
Anti-Alzheimer’s Disease Agent
Corynoxine has been identified as a potential key component for Alzheimer’s disease treatment . It can regulate several kinases, including RPS6KB1, MAP2K2, and PLK1, contributing to the clearance of AD-associated β-amyloid precursor protein (APP) and Parkinson disease-associated α-synuclein .
Therapeutic Target for Alzheimer’s Disease
Corynoxine, having the greatest number of therapeutic targets for Alzheimer’s disease (degree = 48), can directly exert an Alzheimer’s disease treatment effect by acting on multiple pathological processes in Alzheimer’s disease .
Mecanismo De Acción
Target of Action:
Corynoxine is an oxindole alkaloid isolated from the Chinese herbal medicine Uncaria rhynchophylla. Its primary target is the mechanistic target of rapamycin (mTOR) pathway. This pathway plays a crucial role in regulating cell growth, autophagy, and protein synthesis. By interacting with mTOR, Corynoxine influences cellular processes that impact neuronal health and function .
Mode of Action:
Corynoxine enhances autophagy, a cellular process responsible for recycling damaged organelles and proteins. Specifically, it promotes the clearance of α-synuclein, a protein associated with Parkinson’s disease (PD). By activating autophagy through the Akt/mTOR pathway, Corynoxine facilitates the breakdown of α-synuclein aggregates, reducing their toxic effects on neurons .
Biochemical Pathways:
The Akt/mTOR pathway is central to Corynoxine’s action. When Corynoxine activates this pathway, it triggers autophagy, leading to the degradation of α-synuclein. Additionally, Corynoxine may modulate other signaling pathways involved in neuronal survival and inflammation, contributing to its neuroprotective effects .
Pharmacokinetics:
- Impact on Bioavailability : Corynoxine’s pharmacokinetic properties influence its bioavailability, determining how effectively it reaches its target sites in the brain and other tissues .
Result of Action:
Corynoxine’s action leads to several beneficial effects:
- Neuroinflammation Reduction : Corynoxine diminishes neuroinflammation, contributing to overall neuroprotection .
Action Environment:
Environmental factors play a role in Corynoxine’s efficacy and stability:
Safety and Hazards
Propiedades
IUPAC Name |
methyl (E)-2-[(3S,6'S,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15+,19+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXYUDFNWXHGBE-NRAMRBJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318329 | |
| Record name | Corynoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Corynoxine | |
CAS RN |
6877-32-3 | |
| Record name | Corynoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6877-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Corynoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6877-32-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










